(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
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Overview
Description
(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a morpholine ring and a 4-chloro-3-fluorophenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the morpholine ring and the 4-chloro-3-fluorophenyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including the use of high-efficiency catalysts and advanced purification techniques, is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its chiral nature makes it valuable for investigating stereospecific biological processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility allows for the creation of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol stands out due to its chiral nature and the presence of both a morpholine ring and a 4-chloro-3-fluorophenyl group. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c16-12-2-1-11(7-13(12)17)8-18-9-14(15(20)10-18)19-3-5-21-6-4-19/h1-2,7,14-15,20H,3-6,8-10H2/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGUQACLBQFJLX-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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